molecular formula C9H7ClN2OS B1320486 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride CAS No. 876316-46-0

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1320486
CAS No.: 876316-46-0
M. Wt: 226.68 g/mol
InChI Key: GDRPADSBNGOLQL-UHFFFAOYSA-N
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Description

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride can be synthesized through a multi-step process. One common method involves the initial formation of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole, followed by the introduction of the carbonyl chloride group. The synthesis typically involves:

    Formation of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole: This can be achieved by reacting thiophene-2-carboxaldehyde with hydrazine hydrate and methylhydrazine under reflux conditions.

    Introduction of the carbonyl chloride group: This step involves the reaction of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole with oxalyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the pyrazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products:

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Reduced Pyrazole Derivatives: Formed from reduction reactions.

Scientific Research Applications

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyrazole and thiophene rings allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-5-(thiophen-2-yl)-1H-pyrazole: Lacks the carbonyl chloride group but shares the core structure.

    Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the pyrazole moiety.

    1-Methyl-1H-pyrazole-3-carbonyl chloride: Contains the pyrazole ring but lacks the thiophene moiety.

Uniqueness: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both pyrazole and thiophene rings, along with the reactive carbonyl chloride group

Properties

IUPAC Name

1-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRPADSBNGOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594560
Record name 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-46-0
Record name 1-Methyl-5-(2-thienyl)-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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